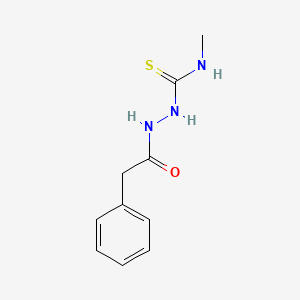

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide: is an organic compound with the molecular formula C10H13N3OS and a molecular weight of 223.29 g/mol . This compound is known for its unique molecular structure, which includes a phenylacetyl group attached to a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its versatile chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and consistency of the final product .

化学反应分析

Types of Reactions: N-methyl-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted products with new functional groups replacing the original ones.

科学研究应用

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

相似化合物的比较

- N-methyl-2-(2-phenylacetyl)hydrazinecarbothioamide

- N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives

Comparison: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The presence of the phenylacetyl group and the hydrazinecarbothioamide moiety contributes to its unique characteristics, making it a valuable compound for various research applications .

生物活性

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C10H13N3OS

- Molecular Weight : 223.29 g/mol

- CAS Number : 51291-26-0

Synthesis

The synthesis of this compound typically involves the reaction of N-methylhydrazinecarbothioamide with phenylacetyl chloride. The process is conducted in an organic solvent such as dichloromethane, utilizing a base like triethylamine to neutralize hydrochloric acid formed during the reaction. The product is purified through recrystallization or column chromatography to achieve high purity.

This compound exhibits its biological activity through interactions with specific enzymes or receptors, leading to modulation of their functions. The precise molecular targets and pathways remain to be fully elucidated, indicating a need for further research to clarify these interactions.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This positions this compound as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazine derivatives to understand its unique properties:

常见问题

Q. Basic Synthesis and Characterization

Q. Q: What are the standard synthetic protocols for preparing N-methyl-2-(phenylacetyl)hydrazinecarbothioamide and its derivatives?

A: The compound is typically synthesized via condensation reactions between substituted benzoyl hydrazines and methyl isothiocyanate or via acid-catalyzed reflux of carbonyl precursors (e.g., 2-benzoylpyridine) with hydrazinecarbothioamide derivatives . Key steps include:

- Reflux conditions : Methanol or ethanol as solvents, 5–24 hours at 60–80°C.

- Acid catalysis : Acetic acid (3–5 drops) to accelerate Schiff base formation.

- Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures.

Example spectral data for derivatives (FT-IR, cm⁻¹):

| Substituent | C=O (amide) | C=S | Ar-C=C |

|---|---|---|---|

| Phenyl (H1) | 1690.11 | 1189.5 | 1566.82 |

| 4-Chlorophenyl (H2) | 1683.56 | 1181.14 | 1546.22 |

| 4-Nitrobenzoyl (H4) | 1686.31 | 1182.3 | 1511.24 |

Reference : .

Q. Advanced Synthesis: Addressing Spectral Data Contradictions

Q. Q: How can researchers resolve contradictions in spectral data (e.g., FT-IR, NMR) for structurally similar derivatives?

A: Contradictions often arise from substituent electronic effects or crystallographic packing. Methodological approaches include:

- Comparative analysis : Benchmark experimental FT-IR peaks against DFT-computed vibrational modes (B3LYP/6-31G level) to identify anomalies .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) by analyzing C=S bond lengths (1.65–1.68 Å confirms thione) .

- Solvent effects : Test solubility-dependent NMR shifts in DMSO-d₆ vs. CDCl₃ to detect hydrogen bonding or aggregation.

Case study : In derivatives with electron-withdrawing groups (e.g., nitro), C=O stretching frequencies red-shift due to resonance stabilization .

Q. Basic Structural Determination

Q. Q: What crystallographic methods are commonly used to determine the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement, SHELXS for solution) is standard . Key parameters:

- Radiation : MoKα (λ = 0.71073 Å).

- Data collection : 2θ range ≥ 50°, Rint < 0.05 for high precision.

- Hydrogen handling : Constrained or riding models for H-atoms.

Example metrics for a derivative (C₁₂H₁₁N₃O₂S):

Q. Advanced Structural Analysis: Hydrogen Bonding and Packing

Q. Q: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

A: N–H⋯O/S and C–H⋯O interactions drive supramolecular assembly. For example:

- Inversion dimers : Paired N–H⋯O bonds (2.02–2.12 Å) form R₂²(14) loops .

- Packing motifs : Layered structures stabilized by π-π stacking (3.8–4.2 Å interplanar distance) .

- Thermal stability : Stronger H-bond networks correlate with higher melting points (e.g., 194–199°C for nitro derivatives ).

Tool recommendation : Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surfaces.

Q. Basic Application Testing: Corrosion Inhibition Studies

Q. Q: What experimental methodologies are used to evaluate this compound’s corrosion inhibition efficiency?

A: Weight-loss (gravimetric) measurements in acidic media (e.g., 1 M HCl):

- Procedure : Immerse mild steel coupons (1 cm² surface area) for 1–48 hours at 303–333 K.

- Calculations :

- Corrosion rate (CR) = (W × 534)/(a × d × t) [mils/year].

- Inhibition efficiency (%) = [(CR₀ – CRᵢ)/CR₀] × 100.

Typical results : 95.5% efficiency at 0.0005 M concentration .

Q. Advanced Application Testing: Computational Modeling (DFT)

Q. Q: How are quantum chemical parameters (e.g., ΔN, η) used to predict corrosion inhibition mechanisms?

A: DFT at B3LYP/6-31G level calculates:

- Electrophilicity (ω) : High ω values (>2 eV) indicate strong electron-accepting capacity.

- Fukui indices : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites for adsorption.

- Binding energy : Simulate adsorption on Fe(110) surfaces using Monte Carlo simulations.

Key parameters for N-methyl derivatives :

- ΔE (HOMO-LUMO gap): ~4.5 eV.

- Dipole moment (μ): ~5.2 Debye .

Q. Basic Biological Activity Screening

Q. Q: What in vitro assays are used to assess antimicrobial activity of derivatives?

A:

- Agar dilution : Minimum inhibitory concentration (MIC) against S. aureus, E. coli.

- Resazurin assay : Fluorescence-based viability testing for fungi (e.g., Candida spp.).

- Docking preliminaries : AutoDock Vina to prioritize derivatives with high binding scores to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. Advanced Bioactivity: Structure-Activity Relationships (SAR)

Q. Q: How do substituents (e.g., nitro, chloro) modulate bioactivity?

A:

- Electron-withdrawing groups (NO₂) : Enhance DNA intercalation (Kb ~10⁵ M⁻¹) via charge transfer .

- Hydrophobic groups (CH₃) : Improve membrane permeability (logP >2.5) for antifungal activity.

- Metal complexes : Cu(II) or Zn(II) chelates show enhanced SOD-like activity (IC₅₀ ~15 µM) .

Example MIC values :

| Derivative | S. aureus (µg/mL) | E. coli (µg/mL) |

|---|---|---|

| 4-Nitrobenzoyl (H5) | 12.5 | 25.0 |

| 4-Methoxyphenyl (5) | 25.0 | 50.0 |

Q. Data Reproducibility and Software

Q. Q: How can researchers ensure reproducibility in crystallographic refinements?

A:

- Software : SHELXL (high-resolution) vs. SHELXD (experimental phasing) for robust solutions .

- Validation tools : CheckCIF/PLATON for ADPs, R-factors, and twinning detection.

- Deposition : Submit CIFs to CCDC (e.g., CCDC 1027156) .

Q. Contradictory Results in Adsorption Studies

Q. Q: How to address discrepancies in adsorption isotherms (Langmuir vs. Freundlich)?

A:

- Surface heterogeneity : Use AFM/SEM to verify monolayer (Langmuir) vs. multilayer (Freundlich) adsorption.

- Temperature dependence : Fit ΔG°ads values (physisorption: <−20 kJ/mol; chemisorption: >−40 kJ/mol) .

属性

IUPAC Name |

1-methyl-3-[(2-phenylacetyl)amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCIYHGEPJZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。